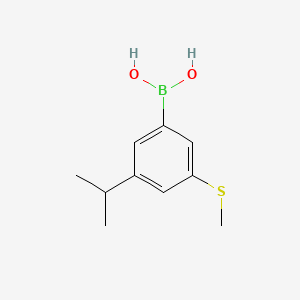
(3-Isopropyl-5-(methylthio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropyl-5-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO2S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves the hydroboration of alkenes or alkynes. This process typically uses borane (BH3) or its derivatives as the boron source. The reaction is usually carried out under mild conditions, making it a convenient method for synthesizing boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Isopropyl-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes or other boron-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and other boron-containing compounds.
Substitution: Various substituted boronic acids and esters.
Wissenschaftliche Forschungsanwendungen
(3-Isopropyl-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition and as a molecular probe in biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-(Methylthio)phenylboronic acid: Similar structure but lacks the isopropyl group.
4-Isopropylphenylboronic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3-Isopropyl-5-(methylthio)phenyl)boronic acid is unique due to its combination of isopropyl and methylthio groups, which provide distinct steric and electronic properties. These features make it particularly useful in specific chemical reactions and applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C10H15BO2S |
|---|---|
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
(3-methylsulfanyl-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7,12-13H,1-3H3 |
InChI-Schlüssel |
BAOMTDKARQKRDT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)SC)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


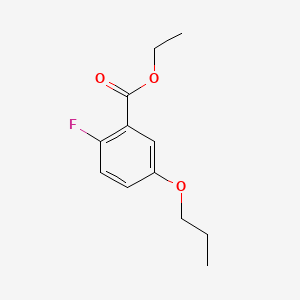


![Ethyl [dimethyl(phenyl)silyl]acetate](/img/structure/B14023194.png)

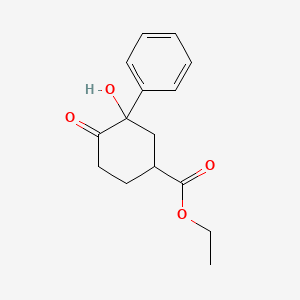


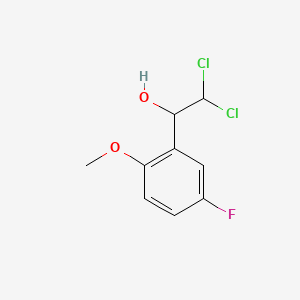
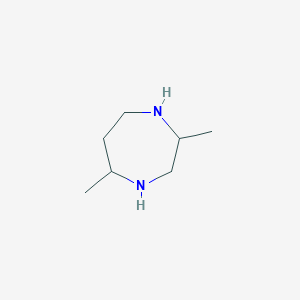

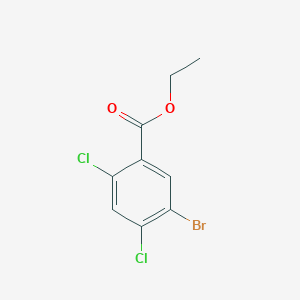
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
